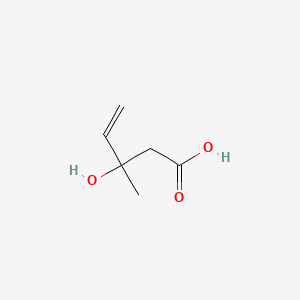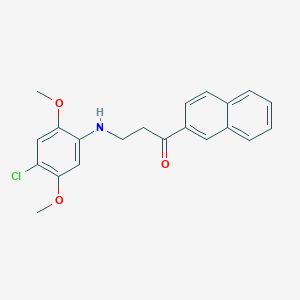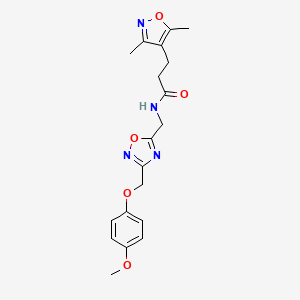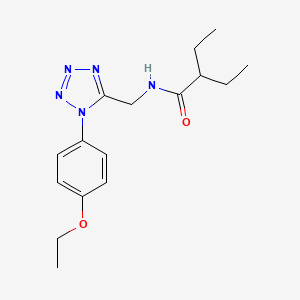
3-Hydroxy-3-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methylpent-4-enoic acid is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 .
Molecular Structure Analysis
The molecular structure of this compound contains 18 bonds in total, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 269.0±28.0 °C, and its density is predicted to be 1.131±0.06 g/cm3 . Its pKa value is predicted to be 4.22±0.10 .Scientific Research Applications
Chemical Synthesis and Catalysis
Research on the carboxylation of similar compounds, like 2-methylbutyn-3-ol-2, on Ag- and Cu-containing catalysts has been conducted. These studies, while not directly involving 3-Hydroxy-3-methylpent-4-enoic acid, indicate the potential for chemical transformations of related compounds under various conditions, possibly informing synthetic routes for this compound and its derivatives (Finashina et al., 2016).
Neuroprotective Agent Synthesis
Studies on the synthesis of neuroprotective agents have explored compounds structurally related to this compound. For instance, research on 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as potent inhibitors of kynurenine-3-hydroxylase highlights the potential for this compound derivatives in neuroprotection (Drysdale et al., 2000).
Food and Beverage Analysis
Analytical methods have been developed for the quantitative determination of hydroxy acids in wines and other alcoholic beverages. These methods, applicable to compounds like this compound, are crucial for understanding the sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).
Pharmaceutical and Medicinal Chemistry
The potential pharmaceutical applications of this compound are highlighted by research into its structurally related compounds. For instance, studies on lanostane-type triterpenes, which show tumor-inhibiting effects, suggest a direction for research into the medicinal properties of this compound and its analogs (Ukiya et al., 2002).
Future Directions
properties
IUPAC Name |
3-hydroxy-3-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-6(2,9)4-5(7)8/h3,9H,1,4H2,2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWQNRBDWROLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2786601.png)
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2786606.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2786607.png)
![4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde](/img/structure/B2786608.png)
![4-Amino-3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2786609.png)
![1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine](/img/structure/B2786613.png)
![2,6-dichloro-N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2786614.png)


![N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B2786619.png)
![2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2786621.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2786624.png)